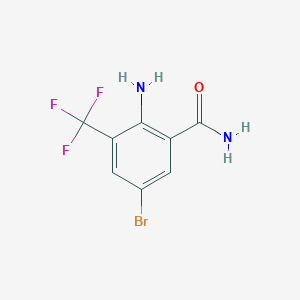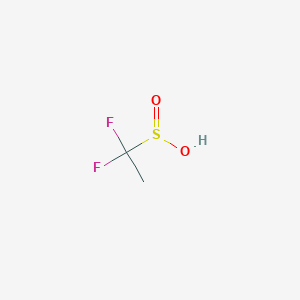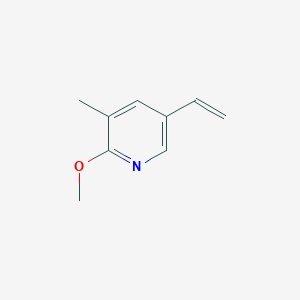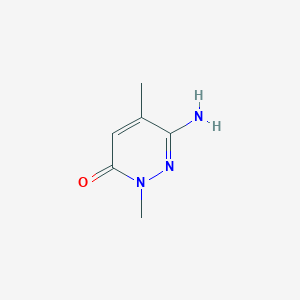
(3R,4S)-3-fluoro-4-methoxypyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-fluoro-4-methoxypyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. The presence of both fluorine and methoxy groups in the pyrrolidine ring can influence its chemical reactivity and interaction with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-fluoro-4-methoxypyrrolidine typically involves the stereoselective introduction of the fluorine and methoxy groups into the pyrrolidine ring. One common method involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For example, starting from a suitable pyrrolidine precursor, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions. The methoxy group can be introduced via nucleophilic substitution reactions using methanol or methoxide ions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the use of advanced purification techniques like chromatography and crystallization to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-3-fluoro-4-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The fluorine and methoxy groups can be substituted by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Applications De Recherche Scientifique
(3R,4S)-3-fluoro-4-methoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3R,4S)-3-fluoro-4-methoxypyrrolidine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, while the methoxy group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3-fluoro-4-hydroxyproline: Another fluorinated pyrrolidine derivative with similar stereochemistry.
(3R,4S)-4-methoxypyrrolidine: Lacks the fluorine atom but has the same methoxy group.
(3R,4S)-3-fluoropyrrolidine: Contains the fluorine atom but lacks the methoxy group.
Uniqueness
(3R,4S)-3-fluoro-4-methoxypyrrolidine is unique due to the combination of both fluorine and methoxy groups in the same molecule. This dual functionality can enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C5H10FNO |
|---|---|
Poids moléculaire |
119.14 g/mol |
Nom IUPAC |
(3R,4S)-3-fluoro-4-methoxypyrrolidine |
InChI |
InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |
Clé InChI |
DSXGOKWLUVYZCU-UHNVWZDZSA-N |
SMILES isomérique |
CO[C@H]1CNC[C@H]1F |
SMILES canonique |
COC1CNCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)

![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)

![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)



